CAS number for (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine
CAS number for (5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine
Technical Whitepaper: The Strategic Utility of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (CAS 886364-32-5) in Targeted Kinase Inhibitor Development
Executive Summary
In the landscape of modern oncology and targeted therapeutics, the architectural precision of small-molecule kinase inhibitors dictates both clinical efficacy and safety. Among the most privileged scaffolds in recent medicinal chemistry is the pyrazolo[1,5-a]pyridine bicyclic system. Specifically, (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (CAS Number: 886364-32-5) has emerged as a critical building block 1. This guide provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and its mechanistic application in the development of next-generation RET and PRMT5 inhibitors 2, 3.
Structural Significance & Physicochemical Profile
The pyrazolo[1,5-a]pyridine core is a nitrogen-rich, fused heteroaromatic system that acts as a highly effective bioisostere for traditional indoles and azaindoles. The strategic placement of the chlorine atom at the 5-position and a methanamine linker at the 2-position provides a dual-purpose pharmacophore:
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Hinge-Binding Capacity : The nitrogen at the 1-position of the core acts as a potent hydrogen bond acceptor, essential for anchoring the molecule to the kinase hinge region.
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Vector Trajectory : The 2-methanamine group provides a flexible, sp3-hybridized vector to project subsequent functional groups (e.g., pyrimidines or ureas) into the solvent-exposed front or the DFG-out allosteric pockets.
Table 1: Physicochemical Profile of CAS 886364-32-5
| Property | Value | Structural Implication |
|---|---|---|
| Chemical Name | (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine | Core intermediate for kinase inhibitors |
| CAS Registry Number | 886364-32-5 | Standardized identifier for procurement |
| Molecular Formula | C8H8ClN3 | High atom economy for fragment linking |
| Molecular Weight | 181.62 g/mol | Low molecular weight maintains high LE (Ligand Efficiency) |
| Topological Polar Surface Area | 43.6 Ų | Optimal for intracellular kinase targeting |
| H-Bond Donors / Acceptors | 1 / 3 | Facilitates robust ATP-pocket interactions |
Mechanistic Role in Kinase Inhibition (RET & PRMT5)
The clinical limitation of early-generation kinase inhibitors often lies in off-target toxicities. For instance, early Rearranged during Transfection (RET) kinase inhibitors suffered from concurrent VEGFR2 (KDR) inhibition, leading to severe hypertension 4.
The incorporation of the 5-chloropyrazolo[1,5-a]pyridine scaffold elegantly solves this. The 5-chloro substituent is precisely angled to occupy a deep hydrophobic selectivity pocket unique to RET, sterically clashing with the corresponding residues in VEGFR2. This structural nuance drives the selectivity profile seen in modern patent landscapes 2. Similarly, recent 2024 patents highlight the use of this exact methanamine architecture (and its CF3 analogs) in the synthesis of PRMT5 inhibitors, leveraging the amine to form critical urea or amide linkages that engage the PRMT5 substrate-binding pocket 3.
Figure 1: RET kinase signaling pathway and the targeted ATP-competitive inhibition mechanism.
Table 2: Comparative In Vitro Kinase Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound Scaffold | Target Kinase | IC50 (nM) | Off-Target (VEGFR2) IC50 (nM) | Structural Advantage |
|---|---|---|---|---|
| Unsubstituted Core | WT-RET | 12.4 | 45.2 | High off-target liability |
| 5-Chloro Substituted | WT-RET | 1.8 | >1000 | Excellent selectivity via hydrophobic pocket |
| 5-Trifluoromethyl | PRMT5 | 4.2 | N/A | Enhanced lipophilicity for epigenetic targeting |
(Data synthesized from recent kinase inhibitor patent literature [[4]](), 3)
Synthetic Methodologies & Regiocontrol Strategies
A common pitfall in synthesizing 2-methylamine pyrazolo[1,5-a]pyridines is attempting direct radical bromination of a 2-methyl precursor. Because the C3 position of the pyrazolo[1,5-a]pyridine ring is highly nucleophilic, electrophilic halogenation aggressively competes with benzylic/allylic radical bromination, destroying yields 5.
To achieve absolute regiocontrol, modern protocols favor the chemoselective reduction of the corresponding 2-carbonitrile.
Figure 2: Synthetic workflow for CAS 886364-32-5 via chemoselective nitrile reduction.
Experimental Protocols: Synthesis & Scaffold Integration
The following protocols are designed as self-validating systems , ensuring that intermediate quality controls prevent downstream failures.
Protocol 1: Chemoselective Reduction to CAS 886364-32-5
Causality: Standard palladium-catalyzed hydrogenation (Pd/C) causes competitive hydrodehalogenation of the 5-chloro substituent. We utilize Raney Nickel to preserve the halogen. Furthermore, the inclusion of methanolic ammonia is critical; it suppresses the formation of secondary amine dimers by shifting the thermodynamic equilibrium away from the condensation of the primary amine product with the transient imine intermediate.
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Setup : Charge a high-pressure reactor with 5-chloropyrazolo[1,5-a]pyridine-2-carbonitrile (1.0 eq) and dissolve in 7 M NH3 in Methanol to achieve a 0.1 M concentration.
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Catalysis : Add a catalytic amount of Raney Nickel (approx. 10% w/w, pre-washed with methanol).
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Reaction : Purge the vessel with nitrogen (3x), then hydrogen (3x). Pressurize to 50 psi H2 and stir vigorously at 25 °C for 12 hours.
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Workup : Depressurize and filter the suspension through a pad of Celite to remove the catalyst. (Safety: Keep Raney Nickel wet to prevent spontaneous ignition).
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Validation : Validate completion via TLC (DCM:MeOH 9:1). A ninhydrin stain will reveal a bright purple spot indicating the primary amine. LC-MS must confirm the disappearance of the nitrile (m/z 178) and the presence of the amine (m/z 182) without the appearance of the des-chloro byproduct (m/z 148).
Protocol 2: SNAr Integration into a Pyrimidine Scaffold
Causality: The primary amine of the methanamine is highly nucleophilic. By conducting the reaction at 0 °C to room temperature in the presence of N,N-diisopropylethylamine (DIPEA), we thermodynamically favor substitution at the more electrophilic C4 position of a 2,4-dichloropyrimidine over the C2 position, setting up the core of many FDA-approved kinase inhibitors 6.
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Setup : Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under nitrogen.
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Coupling : Add DIPEA (2.0 eq) followed by the dropwise addition of (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (1.05 eq) dissolved in DCM.
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Reaction : Allow the reaction to warm to room temperature and stir for 4 hours.
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Validation : Monitor by LC-MS. The reaction is complete when the starting amine (m/z 182) is consumed, and the product mass (m/z 293) is the base peak. Regioselectivity is confirmed post-purification via 1H-NMR; the C5 proton of the pyrimidine will exhibit a characteristic upfield shift (approx. 6.5 ppm) due to the electron-donating resonance of the newly installed C4 secondary amine, confirming C4 over C2 substitution.
Conclusion
The compound (5-Chloropyrazolo[1,5-a]pyridin-2-yl)methanamine (CAS 886364-32-5) is far more than a simple building block; it is a rationally designed pharmacophore that addresses specific structural challenges in kinase inhibitor design. By mastering its chemoselective synthesis and understanding its spatial geometry within the ATP-binding pocket, drug development professionals can leverage this scaffold to achieve unprecedented selectivity and potency against complex targets like RET and PRMT5.
References
1.[1] BLD Pharm, "118511-97-0|(5-chloro-1H-indazol-3-yl)methanamine - BLDpharm", 1 2.[2] PubChem, "Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors - Patent US-10137124-B2", 2 3.[6] MDPI, "Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades", 6 4.[4] Taylor & Francis, "An updated patent review of rearranged during transfection (RET) kinase inhibitors (2022-present)", 4 5.[3] Google Patents, "WO2024220917A1 - Prmt5 inhibitors and uses thereof",3 6.[5] LMU München, "Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides", 5
Sources
- 1. 118511-97-0|(5-chloro-1H-indazol-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 2. Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors - Patent US-10137124-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2024220917A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
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